Coniferyl alcohol
Overview
Description
Coniferyl alcohol is a monolignol, a building block of lignin, which is a complex polymer found in the cell walls of plants. It plays a crucial role in the lignification process, contributing to the rigidity and structural integrity of plant tissues. The metabolism of coniferyl alcohol in conifers has been studied, revealing its biosynthesis from coniferaldehyde and its presence in various parts of the plant such as dormant buds, cambium, and bark .
Synthesis Analysis
The synthesis of coniferyl alcohol has been achieved through various methods. A simplified preparation method involves the reduction of commercially available coniferaldehyde using borohydride exchange resin in methanol, which is highly regioselective and exceptionally simple . Another method employs sodium triacetoxyborohydride reduction in ethyl acetate to produce (E)-isomers of coniferyl alcohol in excellent yields without the formation of 1,4-reduction products . Additionally, the enzymatic synthesis of coniferyl alcohol precursors has been observed in cambial sap of spruce, where a glucosyltransferase enzyme facilitates the formation of coniferin, a glucoside of coniferyl alcohol .
Molecular Structure Analysis
The molecular structure of coniferyl alcohol is characterized by an aromatic ring with a propenyl side chain and a hydroxyl group. Its polymerization leads to the formation of various dimers with different interunit linkages, such as beta-5, beta-beta, and beta-O-4, which are influenced by factors like pH . The structure of coniferyl alcohol polymers has been studied using techniques like size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy, revealing the ratio of different linkages in the polymer .
Chemical Reactions Analysis
Coniferyl alcohol undergoes dehydrogenative polymerization catalyzed by enzymes such as horseradish peroxidase. This process is affected by the presence of other substrates like sinapyl aldehyde, which can act as a redox mediator for the incorporation of poor substrates into the growing lignin polymer . Photochemical reactions of coniferyl alcohol have also been studied, showing the formation of polymers with structures similar to those obtained by enzymatic polymerization . Moreover, the thermolytic decomposition of coniferyl alcohol has been investigated, revealing a range of reactions including dimerization, oligomerization, and various scission and rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of coniferyl alcohol and its polymers have been explored in different contexts. For instance, the polymerization of coniferyl alcohol in pectin solution has been used as a biomimetic approach to study lignification, showing the formation of hydrophobic clusters with a heterogeneous inner structure . The enzymatic polymerization of coniferyl alcohol in the presence of cyclodextrins has been shown to affect the content of certain linkages in the resulting polymer, indicating the influence of additives on the polymer's structure . Additionally, the bioconversion of eugenol to coniferyl alcohol has been improved by in situ elimination of harmful byproducts like H2O2, enhancing the production and yield of coniferyl alcohol .
Scientific Research Applications
Bioconversion Improvements : Coniferyl alcohol can be efficiently produced via bioconversion methods. Zhou et al. (2021) improved its bioconversion from eugenol using Escherichia coli and various promoters, achieving high titers and productivity levels (Zhou, Gao, Zeng, & Zhou, 2021). Lv et al. (2018) also developed an efficient method for coniferyl alcohol production by in situ eliminating harmful byproducts (Lv, Cheng, Wu, Du, Zhou, & Chen, 2018).
Physiological Effects in Plants : Coniferyl alcohol exhibits concentration-dependent growth retardation in plant cells, as observed by Väisänen et al. (2015) in tobacco cells and seedlings (Väisänen, Smeds, Fagerstedt, Teeri, Willför, & Kärkönen, 2015).
Large-Scale Synthesis : Amer et al. (2019) demonstrated a gram-scale economical synthesis of coniferyl alcohol, highlighting its potential as a potent antioxidant and a precursor for various bioactive products (Amer, Mimini, Schild, Rinner, Bacher, Potthast, & Rosenau, 2019).
Role in Lignin Formation : Watts et al. (2011) discussed the significance of coniferyl alcohol as a building block of lignin, a key biopolymer, through NMR studies (Watts, Mohamed, & Kubicki, 2011).
Atmospheric Stability : Liu, He, and Chen (2020) studied the atmospheric degradation kinetics of coniferyl alcohol, indicating its potential as a tracer for wood burning emissions (Liu, He, & Chen, 2020).
properties
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Record name | coniferyl alcohol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186489 | |
Record name | (E)-Coniferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |
Record name | Coniferyl alcohol | |
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Record name | Coniferyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.0000088 [mmHg] | |
Record name | Coniferyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13085 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Coniferyl alcohol | |
CAS RN |
32811-40-8, 458-35-5 | |
Record name | trans-Coniferyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32811-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coniferyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408 | |
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Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |
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Record name | (E)-Coniferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |
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Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | CONIFERYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P | |
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Record name | Coniferyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 °C | |
Record name | Coniferyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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